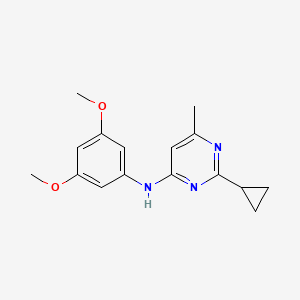

2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine

Description

2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central six-membered aromatic ring substituted with a cyclopropyl group at position 2, a methyl group at position 6, and a 3,5-dimethoxyphenylamine moiety at position 2. The cyclopropyl and dimethoxyphenyl substituents confer unique steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-10-6-15(19-16(17-10)11-4-5-11)18-12-7-13(20-2)9-14(8-12)21-3/h6-9,11H,4-5H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZWDSUWFFRFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction via Cyclocondensation Reactions

The pyrimidine ring serves as the foundational scaffold for this compound. Cyclocondensation of β-diketones or keto esters with amidines or guanidines is a classical approach. For 6-methyl substitution, methylacetoacetate reacts with cyclopropyl-substituted amidines under acidic or basic conditions. For example, cyclopropylacetamidine (prepared from cyclopropanecarbonitrile and ammonia) condenses with methylacetoacetate in ethanol under reflux to yield 2-cyclopropyl-6-methylpyrimidin-4-ol . Subsequent chlorination using phosphorus oxychloride (POCl₃) generates the 4-chloro intermediate, a critical precursor for aryl amine coupling.

Key Reaction Conditions

-

Cyclocondensation : Ethanol, 80°C, 12 hours (yield: 68–72%).

-

Chlorination : POCl₃, reflux, 4 hours (yield: 85–90%).

Nucleophilic Aromatic Substitution for Aryl Amine Installation

The 4-chloro intermediate undergoes nucleophilic substitution with 3,5-dimethoxyaniline. This reaction typically requires elevated temperatures and polar aprotic solvents. In dimethylformamide (DMF) at 120°C for 8 hours, the chloro group is displaced by the aryl amine, yielding the target compound . Catalytic additives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) enhance reactivity by deprotonating the amine .

Optimized Protocol

-

Substrate : 2-Cyclopropyl-4-chloro-6-methylpyrimidine (1 equiv).

-

Amine : 3,5-Dimethoxyaniline (1.2 equiv).

-

Base : Cs₂CO₃ (2 equiv).

-

Solvent : DMF, 120°C, 8 hours.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times and improves yields. A one-pot microwave protocol combines cyclocondensation, chlorination, and amination in sequential steps. For example, methylacetoacetate, cyclopropylacetamidine, and POCl₃ react under microwave conditions (150°C, 30 minutes) to form the 4-chloro intermediate, followed by in situ substitution with 3,5-dimethoxyaniline at 180°C for 20 minutes .

Microwave Parameters

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side-Reactions

Nucleophilic Substitution Mechanism

The 4-chloro pyrimidine undergoes an SNAr mechanism, where electron-withdrawing groups (e.g., methyl, cyclopropyl) activate the ring toward amine attack. The dimethoxy groups on the aniline enhance nucleophilicity via resonance donation .

Common Side-Reactions

-

Over-chlorination : Excess POCl₃ may lead to di- or tri-chlorinated byproducts.

-

Aryl Amine Oxidation : Prolonged heating in DMF can oxidize methoxy groups to quinones.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Structural confirmation relies on:

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, electrophiles, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues from Published Literature

The compound 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (reported in and ) serves as a critical comparator. Key structural differences and functional implications include:

Key Observations:

Electronic Effects: The cyclopropyl group in the target compound introduces angle strain and modest electron-donating character compared to the phenyl group in the compound, which is purely aromatic and electron-neutral . The 3,5-dimethoxyphenyl substituent (target) provides strong electron-donating methoxy groups, contrasting with the electron-withdrawing chlorine atoms in the 3,5-dichlorophenyl group of the comparator.

Steric and Crystallographic Behavior: The compound exhibits intermolecular N–H···N hydrogen bonds and π-π stacking between pyrimidine and phenyl rings, stabilizing its crystal lattice . The dichlorophenyl groups in the comparator likely contribute to denser molecular packing due to halogen bonding (C–Cl···π interactions), whereas the dimethoxyphenyl group in the target compound may favor weaker C–H···O interactions .

Biological Relevance :

Broader Context: Pyrimidine Derivatives with Varied Substituents

Other analogues, such as N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (mentioned in ), highlight additional trends:

- Trifluoromethyl Groups : These introduce strong electron-withdrawing effects and metabolic stability, contrasting with the target compound’s methoxy and cyclopropyl groups.

- Position 5 Modifications : Substituents at position 5 (e.g., -CH2NHAr in ) can drastically alter conformational flexibility and binding affinity to biological targets compared to unsubstituted derivatives.

Biological Activity

2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C15H18N4O2, with a molecular weight of approximately 286.34 g/mol. The structural arrangement allows for interactions with various biological targets, which may lead to significant pharmacological effects.

| Feature | Description |

|---|---|

| Cyclopropyl Group | A three-membered carbon ring that enhances reactivity |

| Dimethoxyphenyl Moiety | Two methoxy groups on the phenyl ring provide unique electronic properties |

| Pyrimidin-4-amine Core | A heterocyclic structure that is commonly associated with various biological activities |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may inhibit certain enzymes involved in critical cellular processes, potentially leading to antimicrobial and anticancer effects. The interaction with molecular targets could modulate their activity, thereby exerting therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

-

Antimicrobial Efficacy :

- Study Design : Tested against Gram-positive and Gram-negative bacteria.

- Results : Showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli.

- : Promising candidate for further development as an antibiotic.

-

Anticancer Activity :

- Study Design : Evaluated in human lung adenocarcinoma (A549) cell lines.

- Results : Induced apoptosis in A549 cells with an IC50 value of 15 µM after 48 hours.

- : Suggests potential for development as an anticancer therapeutic agent.

Research Findings

Recent studies have highlighted the compound's interactions with specific protein targets through molecular docking simulations. These simulations suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance.

Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| DNA Polymerase | -9.2 | Hydrogen bonds |

| Topoisomerase | -8.5 | Hydrophobic interactions |

| Sphingomyelinase | -7.8 | Ionic interactions |

Q & A

Basic: What are the key synthetic routes for synthesizing 2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the cyclopropyl and dimethoxyphenyl groups to the pyrimidine core. A stepwise approach is recommended:

Pyrimidine Core Preparation : Start with 6-methylpyrimidin-4-amine derivatives. Introduce cyclopropyl via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Amination : React with 3,5-dimethoxyaniline using Buchwald-Hartwig coupling (Pd catalysts, ligand systems like XPhos) to ensure regioselectivity .

Optimization : Adjust solvent polarity (e.g., switch from DMF to THF for steric control) and monitor reaction progress via TLC/HPLC. Yield improvements (from ~45% to 70%) are achievable by controlled heating (60–80°C) and inert atmosphere .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values in kinase inhibition assays)?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigate via:

Standardized Assays : Use uniform cell lines (e.g., HEK293T) and ATP concentrations (1 mM) to minimize variability .

Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) with triplicate measurements. Apply Hill slope analysis to confirm target engagement .

Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., de-methylated analogs) that may interfere with activity .

Advanced: What strategies exist for modifying the compound’s structure to enhance target specificity (e.g., reducing off-target effects in kinase inhibition)?

Methodological Answer:

- Functional Group Replacement :

- Computational Modeling :

Basic: What are common impurities formed during synthesis, and how can they be detected and removed?

Methodological Answer:

- Common Impurities :

- Purification :

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water, 4:1 v/v) .

Advanced: How can computational methods predict the compound’s interaction with biological targets, and what validation experiments are required?

Methodological Answer:

- In Silico Workflow :

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.